Product packaging for 2-(Difluoromethyl)-5-fluoropyridin-4-amine(Cat. No.:)

2-(Difluoromethyl)-5-fluoropyridin-4-amine

Cat. No.: B13912340
M. Wt: 162.11 g/mol
InChI Key: HCWNLTREXVJGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Fluorinated Pyridines in Contemporary Organic Chemistry Research

Fluorinated pyridines are a class of compounds that have garnered significant attention in contemporary organic and medicinal chemistry. rsc.org The introduction of fluorine atoms into the pyridine (B92270) ring dramatically alters the molecule's electronic properties, stability, and reactivity. nbinno.com The high electronegativity of fluorine can influence electron distribution within the aromatic system, affecting properties like conductivity and optical characteristics. nbinno.com This makes them valuable building blocks in material science for applications such as organic electronics, high-performance polymers, and specialized coatings. nbinno.com

In the pharmaceutical and agrochemical sectors, the presence of a heterocyclic framework, such as pyridine, is a dominant feature in many bioactive compounds. rsc.org When combined with fluorine, the resulting fluorinated heterocycles often exhibit enhanced therapeutic properties. rsc.org The carbon-fluorine bond, one of the strongest in organic chemistry, contributes to increased thermal and chemical stability, which can improve the metabolic stability of drug candidates. rsc.orgnbinno.com Consequently, a significant number of drugs approved by the FDA each year are fluorinated heterocyclic compounds. rsc.orgnih.gov This trend underscores the importance of developing synthetic methods for creating diverse fluorinated pyridine structures. nih.gov

The Role of Difluoromethyl and Fluoropyridine Moieties in Molecular Design

The specific structural components of 2-(Difluoromethyl)-5-fluoropyridin-4-amine—the difluoromethyl group (CHF2) and the fluoropyridine core—are crucial elements in modern molecular design.

The difluoromethyl group is particularly interesting for drug research as it often has a profound impact on the properties of bioactive molecules. uni-muenster.de It is considered a bioisostere for other functional groups, such as the methoxy (B1213986) group, meaning it can mimic their spatial and electronic properties while offering distinct advantages. nih.gov Replacing an oxygen atom with a CF2 residue, for example, can make molecules more metabolically stable. nih.gov The inclusion of a CHF2 group can modulate physicochemical properties like lipophilicity and pKa, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. rsc.orgmdpi.com

The fluoropyridine moiety itself provides a stable and versatile scaffold. The fluorine atom on the pyridine ring enhances lipophilicity and can block sites of metabolic oxidation, increasing the molecule's half-life. researchgate.netmdpi.com Furthermore, the position of the fluorine atom and other substituents on the pyridine ring is vital for determining the molecule's efficacy and interaction with biological targets. uni-muenster.de The this compound structure, with its specific substitution pattern, is explored in medicinal chemistry for developing kinase inhibitors, where it can interact with biological targets through hydrogen bonding and dipole interactions. myskinrecipes.com

Below is a table summarizing the key properties imparted by these moieties:

MoietyKey Physicochemical Properties & Effects in Molecular Design
Difluoromethyl (CHF2) Group - Increases metabolic stability. nih.gov - Modulates lipophilicity and pKa. rsc.orgmdpi.com - Acts as a bioisostere for groups like methoxy or hydroxyl. nih.gov - Can influence binding affinity to target proteins.
Fluoropyridine Core - Enhances thermal and chemical stability due to the strong C-F bond. nbinno.com - Blocks metabolic oxidation at the site of fluorination. researchgate.net - Influences the electronic distribution of the aromatic ring. nbinno.com - Provides a scaffold for creating diverse derivatives. nih.gov

Overview of Research Trajectories for Fluorinated Heterocyclic Amines

Research into fluorinated heterocyclic amines is a rapidly growing field, driven by their prevalence in pharmaceuticals and agrochemicals. researchgate.net Approximately 20% of all pharmaceuticals contain fluorine, and the fusion of a fluorine atom with a heterocyclic amine framework offers a high probability of discovering therapeutically useful agents. rsc.orgresearchgate.net

Current research trajectories focus on several key areas:

Novel Synthetic Methods: A primary challenge is the development of efficient and regioselective methods to introduce fluorine and fluorinated alkyl groups onto heterocyclic amines. rsc.orguni-muenster.de Researchers are exploring new reagents and catalytic systems, including late-stage functionalization techniques, to synthesize complex fluorinated molecules that were previously difficult to access. acs.orgnih.gov

Bioisosteric Replacement: The strategic replacement of hydrogen atoms or other functional groups with fluorine or fluoroalkyl groups continues to be a major strategy in drug design. mdpi.com This approach is used to fine-tune the properties of known bioactive molecules to improve their efficacy and pharmacokinetic profiles. rsc.org

Expanding Chemical Space: Scientists are working to create novel fluorinated building blocks to move beyond the commonly used structural motifs. researchgate.netnih.gov This involves synthesizing a wider variety of fluorinated heterocyclic amines to explore new structure-activity relationships (SAR). myskinrecipes.com

Applications in Materials Science: The unique electronic properties of fluorinated pyridines are being harnessed to develop new materials, including polymers and components for organic light-emitting diodes (OLEDs). nbinno.com

The compound this compound serves as a key intermediate in these research efforts, particularly in the synthesis of fungicides, herbicides, and as a scaffold for kinase inhibitors in medicinal chemistry. myskinrecipes.com

Academic Research Challenges and Opportunities Pertaining to this compound

While the potential of this compound is clear, its synthesis and application present both challenges and opportunities for academic research.

Challenges:

Synthetic Complexity: The introduction of multiple fluorine-containing groups onto a pyridine ring in a specific, controlled manner is a significant synthetic hurdle. rsc.org The regioselective difluoromethylation of pyridines, in particular, is considered a difficult chemical transformation. uni-muenster.de Achieving this requires sophisticated, often multi-step, synthetic routes.

Reagent Availability and Cost: The specialized reagents required for fluorination and difluoromethylation can be expensive and may require special handling procedures, which can be a barrier for some academic labs. uni-muenster.de

Purification: The separation of regioisomers and other byproducts during the synthesis of poly-substituted pyridines can be challenging, requiring advanced purification techniques.

Opportunities:

Development of Novel Synthetic Methodologies: There is a clear need for more efficient, cost-effective, and scalable syntheses of compounds like this compound. Research focused on new catalytic methods for C-F and C-H bond functionalization could provide significant breakthroughs. researchgate.net

Late-Stage Functionalization: Developing methods to install the difluoromethyl or fluoro-amino pyridine motifs at a late stage in a synthetic sequence would be highly valuable. This would allow for the rapid diversification of complex molecules and facilitate SAR studies. acs.orgnih.gov

Exploration of New Applications: As this building block becomes more accessible, researchers can explore its incorporation into a wider range of potential pharmaceuticals, agrochemicals, and functional materials. Its unique electronic and steric properties may lead to the discovery of molecules with novel modes of action or enhanced performance characteristics.

The following table outlines some of the specific challenges in pyridine functionalization relevant to this compound:

Functionalization ChallengeDescription
Regioselectivity Controlling the precise position of substitution (e.g., at the C2, C3, or C4 position) on the pyridine ring is inherently difficult due to the electronic nature of the heterocycle. researchgate.net
C-H Activation Direct functionalization of C-H bonds is an attractive strategy for efficiency, but it remains a persistent challenge for electron-deficient systems like pyridine. researchgate.net
Fluorination Conditions Many fluorinating reagents are harsh. Developing mild and safe methods for the site-selective fluorination of pyridines is an active area of research. researchgate.net
Difluoromethylation Introducing the CHF2 group often requires specialized reagents and conditions, with challenges in controlling the reaction and accessing specific positions on the ring. uni-muenster.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F3N2 B13912340 2-(Difluoromethyl)-5-fluoropyridin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5F3N2

Molecular Weight

162.11 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoropyridin-4-amine

InChI

InChI=1S/C6H5F3N2/c7-3-2-11-5(6(8)9)1-4(3)10/h1-2,6H,(H2,10,11)

InChI Key

HCWNLTREXVJGIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)F)F)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 2 Difluoromethyl 5 Fluoropyridin 4 Amine

Reactions at the Amine Functionality (e.g., acylation, alkylation, arylation, diazotization)

The primary amine group at the C4 position of 2-(difluoromethyl)-5-fluoropyridin-4-amine is a key site for a variety of chemical transformations. These reactions are fundamental for building more complex molecular architectures.

Acylation, Alkylation, and Arylation: The nucleophilic nature of the 4-amino group allows it to readily participate in acylation, alkylation, and arylation reactions. These transformations are crucial for creating amide, secondary/tertiary amine, and arylamine linkages, respectively. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acylated product. Similarly, alkylation with alkyl halides or arylation via reactions like the Buchwald-Hartwig amination would introduce alkyl or aryl substituents on the nitrogen atom.

Diazotization: The diazotization of aminopyridines is a well-established transformation. rsc.org Treating this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) would convert the primary amine into a diazonium salt. Pyridine-4-diazonium ions are known to be reactive intermediates that can undergo subsequent reactions. rsc.org For example, they can be hydrolyzed to the corresponding 4-hydroxypyridine (B47283) derivative or participate in coupling reactions. rsc.orgresearchgate.net Depending on the reaction conditions, intramolecular reactions, such as azo coupling, could also be possible if a suitable activated position is available on an adjacent ring. researchgate.net

Reaction TypeReagent(s)Expected Product TypeNotes
AcylationAcyl chloride (R-COCl), BaseN-(2-(difluoromethyl)-5-fluoropyridin-4-yl)amideForms a stable amide linkage.
AlkylationAlkyl halide (R-X), BaseN-alkyl-2-(difluoromethyl)-5-fluoropyridin-4-amineCan lead to mono- and di-alkylation.
ArylationAryl halide, Pd catalyst, BaseN-aryl-2-(difluoromethyl)-5-fluoropyridin-4-amineTypically achieved via cross-coupling chemistry.
DiazotizationNaNO₂, Acid2-(difluoromethyl)-5-fluoropyridine-4-diazonium saltA reactive intermediate for further functionalization (e.g., hydrolysis to a hydroxyl group). rsc.org

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic Aromatic Substitution (EAS) on pyridine rings is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the substituents on this compound significantly influence the ring's reactivity and the regioselectivity of substitution.

The 4-amino group is a powerful activating group and directs electrophiles to the ortho and para positions (C3 and C5). The 5-fluoro substituent is deactivating but also an ortho, para-director. Conversely, the 2-difluoromethyl group is strongly electron-withdrawing and acts as a meta-director. The interplay of these directing effects determines the likely site of electrophilic attack. The C3 and C5 positions are activated by the amino group. Given that the C5 position is already substituted with fluorine, the C3 position is the most probable site for electrophilic attack. Reactions such as nitration, halogenation, or sulfonation would be expected to yield the 3-substituted product, provided that suitable reaction conditions can overcome the inherent low reactivity of the pyridine ring. youtube.comyoutube.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly those bearing good leaving groups and electron-withdrawing substituents. nih.govyoutube.com The pyridine ring in this compound is activated towards SNAr by both the ring nitrogen and the electron-withdrawing difluoromethyl group.

The fluorine atom at the C5 position is a potential leaving group for an SNAr reaction. The rate of SNAr reactions with fluoropyridines is often significantly faster than with their chloro- or bromo-analogues. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride, providing a versatile method for introducing new functional groups at this position. mdpi.com The reaction is facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent ring nitrogen and the difluoromethyl group. nih.gov

Transformations Involving the Difluoromethyl Group

The difluoromethyl (-CHF₂) group is a key pharmacophore, valued for its unique electronic properties and its ability to act as a bioisostere of hydroxyl, thiol, or amine groups. nih.gov While often installed in the final steps of a synthesis, the -CHF₂ group itself can undergo further chemical transformations.

Direct functional group interconversion of the -CHF₂ group is challenging due to the strength of the C-F bonds. However, modern synthetic methods have provided pathways for such transformations. For instance, defluorinative functionalization strategies, which convert trifluoromethyl groups to difluoromethyl motifs, highlight the increasing ability to manipulate C-F bonds. nih.govresearchgate.net While less common, it is conceivable that under specific catalytic conditions, the C-H bond of the difluoromethyl group could be functionalized, or one of the C-F bonds could be activated for substitution or elimination, leading to new fluorinated moieties.

The oxidation or reduction of the difluoromethyl group is not a common transformation under standard laboratory conditions. The group is generally stable to many oxidizing and reducing agents. However, under harsh conditions or with specialized reagents, transformations could be induced. For example, strong reducing agents might lead to hydrodefluorination, converting the -CHF₂ group to a methyl group, though this would likely require forcing conditions. Conversely, oxidative processes are less predictable but could potentially lead to the formation of a carbonyl group under specific enzymatic or electrochemical conditions, although this is not a standard synthetic route.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions represent a powerful tool for the further functionalization of this compound. ku.edunih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium or nickel. nih.govnih.gov

To utilize cross-coupling reactions, the target molecule would first need to be halogenated, for example, at the C3 position via electrophilic aromatic substitution, or by converting the amine at C4 to a halide via a Sandmeyer-type reaction following diazotization. The resulting halo-substituted pyridine could then serve as a substrate in various cross-coupling reactions.

Cross-Coupling ReactionCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-Miyaura nih.govOrganoboron reagent (e.g., boronic acid)Pd(OAc)₂, Ligand (e.g., XPhos), BaseC-C (Aryl-Aryl, Aryl-Alkyl)
Hiyama ku.eduOrganosilanePd(OAc)₂, Fluoride source (e.g., CuF₂)C-C (Aryl-Aryl)
Negishi nih.govOrganozinc reagentNi or Pd catalystC-C (Aryl-Alkyl)
Buchwald-Hartwig AminationAminePd catalyst, Ligand, BaseC-N (Aryl-Amine)

Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalization with a halogen. ku.edu Given the electronic nature of the substituted pyridine ring, palladium-catalyzed direct C-H arylation could potentially be achieved at the C3 position. ku.edursc.org

Suzuki-Miyaura Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation. For a substrate like this compound to directly participate as the electrophilic partner in this reaction, it would require a suitable leaving group on the pyridine ring, such as bromine, iodine, or a triflate. The title compound itself does not possess such a group, other than the fluorine atom which is generally less reactive under standard Suzuki conditions.

However, halogenated derivatives of the 2-(difluoromethyl)pyridine (B40438) scaffold are competent substrates for Suzuki-Miyaura coupling. For instance, studies on related 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purine derivatives demonstrate that a chloro group at the 4-position can be effectively coupled with various (het)arylboronic acids under microwave-assisted, palladium-catalyzed conditions. researchgate.net These reactions typically employ a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand such as Xantphos, and a base to facilitate the catalytic cycle. researchgate.net The successful coupling of these analogous systems suggests that a hypothetical 4-halo-2-(difluoromethyl)-5-fluoropyridine would be a viable substrate for Suzuki-Miyaura reactions, enabling the introduction of diverse aryl and heteroaryl substituents.

Table 1: Representative Suzuki-Miyaura Coupling of a 4-Chloro-2-(trifluoromethyl)purine Derivative with Arylboronic Acids researchgate.net This table presents data for an analogous compound to illustrate the potential reactivity of a suitably functionalized this compound core.

EntryArylboronic AcidCatalyst/LigandBaseYield (%)
1p-Tolylboronic acidPd(OAc)₂/XantphosK₂CO₃84
24-Methoxyphenylboronic acidPd(OAc)₂/XantphosK₂CO₃75
33-Thienylboronic acidPd(OAc)₂/XantphosK₂CO₃68

Buchwald-Hartwig Amination and Related C-N Bond Formations

The primary amino group of this compound makes it an ideal nucleophilic partner for the Buchwald-Hartwig amination reaction. wikipedia.orgnih.gov This powerful palladium-catalyzed method allows for the formation of C-N bonds by coupling amines with aryl or heteroaryl halides and pseudohalides. libretexts.org In this context, this compound would react with an aryl halide to form a diarylamine linkage, a common structural motif in pharmaceuticals.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

While specific studies detailing the use of this compound as a substrate are not prevalent in the reviewed literature, the reactivity of similar heterocyclic amines is well-documented. For example, the selective amination of 2-fluoro-4-iodopyridine (B1312466) with various aromatic amines proceeds exclusively at the 4-position under palladium catalysis, demonstrating the feasibility of C-N bond formation at this position on the pyridine ring. researchgate.net

Table 2: Representative Buchwald-Hartwig Amination Conditions with Heterocyclic Amines nih.gov This table illustrates typical conditions and outcomes for reactions involving amine nucleophiles analogous to the title compound.

Amine SubstrateAryl HalideCatalyst/LigandBaseSolventYield (%)
CarbazoleBromobenzene[Pd(allyl)Cl]₂/TrixiePhost-BuOLiToluene95
DiphenylamineBromobenzene[Pd(allyl)Cl]₂/XPhost-BuONaToluene98
PhenoxazineBromobenzene[Pd(allyl)Cl]₂/XPhost-BuONaToluene99

Heck and Sonogashira Coupling Reactions

Similar to the Suzuki-Miyaura coupling, the Heck and Sonogashira reactions require an electrophilic partner, typically an aryl or vinyl halide/triflate, to couple with an alkene or a terminal alkyne, respectively. Therefore, this compound is not a direct substrate for these reactions. However, halogenated analogues of the core structure are expected to be reactive.

Heck Reaction: The palladium-catalyzed Heck reaction forms a substituted alkene from an aryl halide and an alkene. beilstein-journals.orgmdpi.com Research on related fluorine-containing substrates shows that this reaction is a viable method for C-C bond formation. For example, Pd-catalyzed Heck-type reactions have been successfully performed with various fluoroalkylated bromides and alkenes. beilstein-journals.org This indicates that a bromo- or iodo-substituted derivative of the 2-(difluoromethyl)-5-fluoropyridine (B13645795) scaffold could undergo Heck coupling to introduce alkenyl groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.com It is a highly effective method for constructing C(sp²)-C(sp) bonds. Research on the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with a range of terminal alkynes demonstrates excellent reactivity and functional group tolerance. soton.ac.ukresearchgate.net The reactions proceed under mild, room temperature conditions using catalysts like Pd(PPh₃)₄ and CuI. soton.ac.uk This provides a strong precedent for the successful Sonogashira coupling of halogenated derivatives of this compound.

Table 3: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Alkynes soton.ac.uk This table presents data for an analogous compound to illustrate the potential reactivity of a suitably functionalized this compound core.

EntryAlkyneCatalyst SystemSolvent/BaseYield (%)
11-Ethynyl-4-ethylbenzenePd(PPh₃)₄/CuITHF/Et₃N91
2PhenylacetylenePd(PPh₃)₄/CuITHF/Et₃N93
33,3-Dimethyl-1-butynePd(PPh₃)₄/CuITHF/Et₃N85
44-Pentyn-1-olPd(PPh₃)₄/CuITHF/Et₃N90

Ring-Opening and Rearrangement Reactions

A comprehensive search of the scientific literature did not yield specific examples of ring-opening or rearrangement reactions involving the pyridine ring of this compound. While ring-opening reactions of other heterocyclic systems containing fluorine are known, such as fluoroalkylidene-oxetanes or pyrazoloazines, these are not directly analogous to the stable pyridine core of the title compound. elsevierpure.comnih.gov The aromaticity of the pyridine ring imparts significant stability, making such reactions energetically unfavorable under typical conditions.

Comprehensive Reaction Mechanism Elucidation

Detailed mechanistic studies, such as kinetic analyses or computational modeling, specifically for cross-coupling reactions involving this compound have not been reported in the surveyed literature. However, the mechanisms of these foundational reactions are well-established and can be applied to understand its expected reactivity. mit.edu

For the Buchwald-Hartwig amination , where this compound acts as the nucleophile, the catalytic cycle is generally accepted to proceed via:

Oxidative Addition: A Pd(0) species inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center, followed by deprotonation with a base to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org

For reactions like Suzuki-Miyaura and Sonogashira coupling on a hypothetical halogenated derivative, the mechanisms also begin with oxidative addition of the halo-pyridine to Pd(0). This is followed by a transmetalation step (with the boronic acid or copper acetylide) and concludes with reductive elimination to form the C-C bond. mit.edu The specific electronic nature of the difluoromethyl and fluoro substituents would likely influence the rates of these individual steps, particularly the oxidative addition and reductive elimination, but the fundamental pathway remains the same.

Design and Synthesis of Chemically Modified Analogues and Derivatives of 2 Difluoromethyl 5 Fluoropyridin 4 Amine

Systematic Variation of the Pyridine (B92270) Substitution Pattern

Systematic variation of the substitution pattern on the pyridine ring of 2-(difluoromethyl)-5-fluoropyridin-4-amine is a key strategy to modulate its physicochemical and biological properties. The introduction of different functional groups at various positions can influence factors such as solubility, metabolic stability, and target binding affinity.

One common approach to diversify the pyridine core is through multi-component reactions (MCRs), which allow for the construction of highly substituted pyridines in a single step from simple precursors. ymerdigital.com For instance, a Hantzsch-type pyridine synthesis could be adapted to introduce variability at positions 3 and 5 of the pyridine ring. ymerdigital.com While specific examples for the direct synthesis of this compound analogues through MCRs are not extensively documented, the general principles of MCRs offer a powerful tool for generating a library of analogues with diverse substitution patterns. bohrium.com

Another strategy involves the late-stage functionalization of the pre-formed pyridine ring. For example, C-H activation methodologies could be employed to introduce new substituents at available positions on the pyridine ring, although the electronic nature of the existing substituents will heavily influence the regioselectivity of such reactions. researchgate.net

Table 1: Potential Pyridine Substitution Patterns and their Rationale

Position of VariationExample SubstituentRationale for Variation
C3-CH3, -Cl, -CNModulate electronics and steric profile, potentially influencing binding interactions.
C6-OCH3, -N(CH3)2Alter solubility and hydrogen bonding capacity.

The synthesis of such analogues would likely involve multi-step sequences starting from appropriately substituted precursors. For instance, a substituted β-ketoester could be condensed with an enamine and an ammonia (B1221849) source to construct the pyridine ring with the desired substitution pattern. researchgate.net

Derivatization at the Amine Position: Amides, Ureas, and Sulfonamides

The primary amino group at the C4 position of this compound is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can probe interactions with biological targets and modulate the compound's properties.

Amide Derivatives: Amide bond formation is a straightforward and widely used method for derivatization. This compound can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This approach allows for the introduction of a diverse range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. researchgate.net A general synthetic scheme for the preparation of amide derivatives is shown below:

Reaction: this compound + R-COCl → N-(2-(Difluoromethyl)-5-fluoropyridin-4-yl)acetamide

Urea (B33335) Derivatives: Urea derivatives can be synthesized by reacting the parent amine with isocyanates or by using a phosgene (B1210022) equivalent followed by the addition of a primary or secondary amine. mdpi.com This derivatization introduces a hydrogen bond donor and acceptor moiety, which can be crucial for target engagement.

Reaction: this compound + R-NCO → 1-(2-(Difluoromethyl)-5-fluoropyridin-4-yl)-3-substituted urea

Sulfonamide Derivatives: Sulfonamides are another important class of derivatives that can be prepared by reacting the amine with a sulfonyl chloride in the presence of a base. researchgate.net The resulting sulfonamide group can act as a hydrogen bond donor and can significantly impact the acidity and electronic properties of the molecule.

Reaction: this compound + R-SO2Cl → N-(2-(Difluoromethyl)-5-fluoropyridin-4-yl)sulfonamide

Table 2: Examples of Amine Derivatization and their Potential Impact

Derivative TypeExample Substituent (R)Potential Impact on Properties
AmidePhenyl, Cyclopropyl (B3062369)Introduce steric bulk, modulate lipophilicity.
UreaEthyl, 4-ChlorophenylEnhance hydrogen bonding capabilities.
SulfonamideMethane, TolueneAlter acidity and electronic distribution.

The synthesis of N-difluoromethyl amides and related compounds has also been explored, offering further avenues for derivatization. researchgate.netnih.govchemistryviews.orgacs.orgresearchgate.net

Isosteric Replacements of the Difluoromethyl Group

The difluoromethyl (CF2H) group is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups. acs.org Its replacement with other isosteric groups can be a valuable strategy to fine-tune the properties of the molecule while maintaining or improving its biological activity.

One common isosteric replacement for the difluoromethyl group is the trifluoromethyl (CF3) group . The CF3 group is more lipophilic and electronically withdrawing than the CF2H group. This substitution can impact the molecule's metabolic stability, pKa, and binding interactions. mdpi.com The synthesis of a trifluoromethyl analogue would likely require a different synthetic route, possibly starting from a precursor already containing the CF3 moiety. acs.org

Another potential isostere is the cyclopropyl group . While not electronically similar, the cyclopropyl group can mimic the steric bulk of the difluoromethyl group and can introduce conformational constraints that may be beneficial for binding.

The difluoromethyl group itself has been successfully used as a bioisosteric replacement for a pyridine-N-oxide, highlighting its versatility in drug design. nih.gov

Table 3: Isosteric Replacements for the Difluoromethyl Group

Isosteric ReplacementComparison of PropertiesRationale for Replacement
Trifluoromethyl (CF3)More lipophilic, stronger electron-withdrawing effect.Enhance metabolic stability, alter electronic properties.
Ethyl (CH2CH3)Similar steric bulk, more lipophilic than H.Modulate lipophilicity and steric interactions.
Methoxy (B1213986) (OCH3)Hydrogen bond acceptor, similar size.Introduce hydrogen bonding capability, alter polarity.

Structural Modifications of the Fluorine Atoms

The fluorine atom at the C5 position of the pyridine ring plays a crucial role in modulating the electronic properties of the molecule and can participate in favorable interactions with biological targets. Structural modifications at this position, including replacement with other halogens or functional groups, can provide valuable structure-activity relationship (SAR) data.

Replacing the fluorine atom with other halogens such as chlorine or bromine would alter the size, lipophilicity, and electronic influence at this position. The synthesis of such analogues could be achieved by starting with the corresponding 5-chloro- or 5-bromo-substituted pyridine precursors.

Alternatively, the fluorine atom could be replaced with a cyano group (-CN) or a methyl group (-CH3) . A cyano group would act as a hydrogen bond acceptor and be more electron-withdrawing, while a methyl group would increase lipophilicity and provide steric bulk.

The synthesis of specifically fluorinated pyridines often involves specialized fluorination reagents and conditions, and the modification of an existing fluorine atom can be challenging. Therefore, the synthesis of these analogues would typically rely on building the pyridine ring with the desired substituent already in place.

Scaffold Hopping and Bioisosteric Design (from a chemical structure perspective)

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a different scaffold while maintaining the key binding interactions. nih.govresearchgate.net For this compound, the 4-aminopyridine (B3432731) core can be considered the central scaffold.

One approach to scaffold hopping would be to replace the pyridine ring with other heterocyclic systems that can present the key pharmacophoric elements (the amino group, the difluoromethyl group, and the fluorine atom or its isostere) in a similar spatial arrangement. Examples of potential replacement scaffolds include:

Pyrimidines: A 2- or 4-aminopyrimidine (B60600) scaffold could mimic the hydrogen bonding pattern of the 4-aminopyridine.

Pyrazoles: A substituted aminopyrazole could also present the necessary functional groups in a different geometric orientation.

Thiazoles: An aminothiazole core could serve as another alternative scaffold.

The design of these new scaffolds often relies on computational modeling to predict their ability to adopt a conformation that allows for similar interactions with the target protein. mdpi.com The synthesis of these hopped scaffolds would require de novo synthetic routes tailored to the specific heterocyclic system. researchgate.net

Table 4: Potential Scaffold Hopping Strategies

Original ScaffoldReplacement ScaffoldRationale
4-Aminopyridine2-AminopyrimidineMaintain key hydrogen bonding interactions, alter core electronics and shape.
4-Aminopyridine5-AminoindazoleExplore different vector orientations of substituents.
4-Aminopyridine2-AminobenzothiazoleIntroduce a fused ring system to explore larger chemical space.

Multi-component Reactions for Derivative Libraries

Multi-component reactions (MCRs) are highly efficient synthetic tools for the rapid generation of molecular diversity. bohrium.com By combining three or more starting materials in a one-pot reaction, MCRs can produce complex molecules with multiple points of variation. This approach is particularly well-suited for the creation of libraries of derivatives of this compound for high-throughput screening.

Several MCRs are known for the synthesis of substituted pyridines. ymerdigital.comnih.gov For example, a modified Guareschi-Thorpe reaction could be envisioned where a cyanoacetamide, a 1,3-dicarbonyl compound, and an aldehyde are condensed to form a highly functionalized pyridine. By varying each of these components, a large library of analogues with diverse substituents at positions 3, 4, 5, and 6 of the pyridine ring could be generated.

Another powerful MCR is the Ugi reaction, which can be used to create peptidomimetic structures. While not directly forming the pyridine ring, the amino group of this compound could be used as the amine component in an Ugi reaction to generate a library of complex amide derivatives.

The application of MCRs in the synthesis of analogues of this compound would enable the efficient exploration of the chemical space around this important scaffold, facilitating the discovery of new compounds with improved properties.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For a compound such as 2-(Difluoromethyl)-5-fluoropyridin-4-amine, a suite of multinuclear NMR experiments would be essential for a complete structural assignment.

Advanced ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Techniques for Detailed Structural Assignment

Detailed one-dimensional NMR spectra for ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei would provide fundamental information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the amine protons, and the proton of the difluoromethyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms and the difluoromethyl group. Spin-spin coupling between adjacent protons and between protons and fluorine atoms (J-coupling) would provide critical information about the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbons attached to fluorine atoms would exhibit characteristic splitting patterns due to C-F coupling. The chemical shift of the difluoromethyl carbon would be a key indicator of its electronic environment.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be particularly informative. It would show signals for the fluorine atom on the pyridine ring and the two equivalent fluorine atoms of the difluoromethyl group. The coupling between these non-equivalent fluorine atoms (⁴JFF) and between the fluorine atoms and nearby protons (JHF) and carbons (JCF) would be invaluable for confirming the structure.

¹⁵N NMR: The nitrogen NMR spectrum could distinguish between the pyridine ring nitrogen and the amine nitrogen. The chemical shifts would provide insight into the hybridization and electronic environment of the nitrogen atoms. researchgate.netacs.orgresearchgate.netacs.orgnih.gov

Table 1: Predicted NMR Data for this compound (Hypothetical)

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H Aromatic, Amine, CHF₂ m, br s, t JHH, JHF
¹³C Aromatic, CHF₂ m JCF
¹⁹F Pyridine-F, CHF₂ m, d JFF, JHF
¹⁵N Pyridine-N, Amine-N s, s -

Note: This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the three-dimensional structure of molecules. science.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the conformation and stereochemistry of the molecule.

Dynamic NMR Studies for Rotational Barriers and Exchange Processes

Dynamic NMR studies could be employed to investigate conformational dynamics, such as the rotational barrier of the difluoromethyl group. researchgate.net By acquiring NMR spectra at different temperatures, it might be possible to observe changes in the line shape of the signals, which can be analyzed to determine the energy barriers for these processes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule and for studying its fragmentation patterns.

An HRMS analysis of this compound would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₅F₃N₂).

Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragment ions would provide valuable information about the structure of the molecule. The fragmentation pathways of fluorinated pyridine derivatives can be complex, but they often involve the loss of small neutral molecules or radicals. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound (Hypothetical)

Fragment Ion Predicted m/z Possible Neutral Loss
[M+H]⁺ 173.0536 -
[M-CHF₂]⁺ 122.0356 CHF₂•
[M-HCN]⁺ 146.0468 HCN

Note: This table is hypothetical and for illustrative purposes only, as no experimental data has been found.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characteristic of the molecule's structure and can be used for functional group identification and as a "molecular fingerprint."

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

N-H stretching and bending vibrations of the amine group.

C-H stretching and bending vibrations of the aromatic ring and the difluoromethyl group.

C=C and C=N stretching vibrations of the pyridine ring.

C-F stretching vibrations of the fluorine substituents.

A detailed analysis of the vibrational spectra, often aided by computational chemistry, could provide insights into the molecular structure and bonding.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity (if applicable to chiral derivatives)

While this compound is not chiral, its derivatives could be. For such chiral derivatives, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining enantiomeric purity. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

In a hypothetical scenario where a chiral derivative of this compound exists, a CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of these peaks would be equal and opposite for the two enantiomers. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (ee) can be quantified. Similarly, ORD spectroscopy, which measures the change in the angle of plane-polarized light as a function of wavelength, would display a characteristic curve for each enantiomer, allowing for the determination of enantiomeric composition.

Without experimental data, a representative data table cannot be generated.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isomer Analysis

The purity and isomeric composition of this compound and its derivatives are critical for its application. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for this type of analysis.

For the separation of potential positional isomers of this compound, reversed-phase HPLC would be a suitable technique. The separation is based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase. The elution order would depend on the subtle differences in polarity between the isomers.

In cases where chiral derivatives are synthesized, chiral HPLC or chiral GC would be necessary to separate the enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. The choice of the CSP and the mobile phase is crucial for achieving optimal separation.

While general principles of chromatographic separation are well-established, specific methods for this compound are not documented in the available literature. Therefore, a detailed data table with specific retention times or separation factors cannot be provided. The development of such a method would require experimental optimization of parameters like the column type, mobile phase composition, flow rate, and temperature.

Computational and Theoretical Chemistry Studies of 2 Difluoromethyl 5 Fluoropyridin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the direct computation of molecular properties from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of molecules like 2-(Difluoromethyl)-5-fluoropyridin-4-amine. nih.gov By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms.

These calculations yield crucial information about the molecule's electronic landscape. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a larger gap generally implies greater stability. nih.gov Furthermore, DFT can compute the molecular dipole moment, which provides insight into the molecule's polarity, and the distribution of atomic charges (e.g., Mulliken charges), revealing the electron-donating and electron-withdrawing effects of the substituents. nih.govemerginginvestigators.org For this molecule, the fluorine atom and the difluoromethyl group are expected to be strongly electron-withdrawing, while the amine group is electron-donating.

Calculated PropertyIllustrative Value for a Fluorinated AminopyridineSignificance
Energy of HOMO-6.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
Energy of LUMO-1.2 eVIndicates the energy of the lowest-energy unoccupied orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)5.3 eVCorrelates with chemical stability and reactivity. A larger gap suggests lower reactivity.
Dipole Moment3.8 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants without using experimental data for parameterization. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than standard DFT for properties like reaction energies and barrier heights. researchgate.net

Due to their significant computational expense, these high-level methods are often used to benchmark results from more efficient DFT calculations or for systems where electron correlation effects are particularly important. For this compound, ab initio calculations could provide a highly accurate reference geometry and energy, confirming the predictions made by DFT and providing a more reliable basis for subsequent property calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is conformational analysis, which aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them.

For this compound, conformational flexibility primarily arises from the rotation of the difluoromethyl (-CHF₂) group around its bond to the pyridine (B92270) ring. A potential energy surface scan can be performed by systematically rotating this group and calculating the molecule's energy at each step. This analysis would likely reveal distinct energy minima corresponding to staggered conformations, which minimize steric repulsion, and energy maxima for eclipsed conformations. The relative energies of these conformers determine their population at a given temperature. Such analysis has been successfully applied to understand the preferred shapes of other complex organic molecules. nih.gov

ConformerDihedral Angle (H-C-C-N)Relative Energy (kcal/mol)Description
Staggered-160°0.00Most stable conformer, minimum steric hindrance.
Eclipsed-1120°2.5Rotational transition state.
Staggered-2180°0.15A second stable, staggered conformer.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the interpretation of experimental results and structural confirmation.

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts, especially for nuclei like ¹⁹F, is a significant challenge due to the high sensitivity of fluorine to its electronic environment. nih.govnih.gov However, methods like Gauge-Independent Atomic Orbital (GIAO) combined with DFT can provide reliable predictions of ¹H, ¹³C, and ¹⁹F chemical shifts. researchgate.netuni-muenchen.de For this compound, such calculations would predict distinct signals for the two different fluorine environments (the ring fluorine and the difluoromethyl fluorines), aiding in spectral assignment.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is a standard computational output. aalto.fi By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. researchgate.netresearchgate.net These calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors. nih.gov The resulting scaled frequencies can be compared directly with experimental spectra to assign specific vibrational modes, such as the N-H stretches of the amine group, the C-F stretches, and the characteristic pyridine ring vibrations.

Vibrational ModeExpected Experimental Frequency (cm⁻¹)Illustrative Scaled Calculated Frequency (cm⁻¹)
N-H Asymmetric Stretch~34503455
N-H Symmetric Stretch~33503360
Pyridine Ring C=C/C=N Stretches1600-14501580, 1510, 1465
C-F Stretch (Ring)~12501245
C-F Stretches (CHF₂)~11001110, 1095

Reaction Mechanism Elucidation through Transition State Theory and Reaction Coordinate Analysis

Understanding how a molecule reacts is crucial for its application. Computational methods can map out entire reaction pathways. Transition State Theory (TST) provides the theoretical foundation, positing that reactants must pass through a high-energy transition state (TS) to become products.

For a potential reaction involving this compound, such as an electrophilic aromatic substitution or a nucleophilic attack, computational chemists would first locate the structure of the transition state—a first-order saddle point on the potential energy surface. The energy difference between the reactants and the TS defines the activation energy barrier, which is the primary determinant of the reaction rate. A reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, traces the minimum energy path from the TS down to the reactants and products, confirming that the identified TS connects the desired species and providing a detailed view of the bond-making and bond-breaking processes.

Study of Aromaticity and Electronic Delocalization within the Pyridine Ring

Aromaticity is a key concept describing the stability and reactivity of cyclic, conjugated systems. While pyridine is aromatic, the nature and degree of this aromaticity can be modulated by substituents. The electron-donating amine group and the electron-withdrawing fluorine and difluoromethyl groups on this compound create a push-pull electronic effect.

MoleculeAromaticity Index (NICS(1)zz, illustrative)Interpretation
Benzene (B151609)-29.8 ppmHighly aromatic (reference).
Pyridine-24.5 ppmAromatic, but slightly less so than benzene due to the electronegative nitrogen.
This compound-22.1 ppmExpected to be aromatic, with the degree of aromaticity influenced by the push-pull nature of the substituents.

Analysis of Intermolecular Interactions in Chemical Systems

Detailed computational and theoretical studies focusing specifically on the intermolecular interactions of this compound are not extensively available in publicly accessible research. However, the structural motifs of the molecule—a fluorinated pyridine ring, an amine group, and a difluoromethyl group—provide a basis for predicting the types of non-covalent interactions it can form. These interactions are crucial in determining the compound's physical properties and its interactions within a biological system.

The primary intermolecular interactions expected for this compound include hydrogen bonding and halogen bonding.

Hydrogen Bonding:

The amine group (-NH₂) is a classic hydrogen bond donor, while the nitrogen atom of the pyridine ring and the fluorine atoms can act as hydrogen bond acceptors. The presence of both donor and acceptor sites allows for the formation of a network of hydrogen bonds. Computational studies on similar fluorinated amine compounds confirm the potential for these interactions. For instance, the interaction between an amine group and a fluorine atom is a subject of ongoing research, with some studies indicating that covalently bound fluorine can act as a weak hydrogen bond acceptor. nih.gov The strength of these bonds can be influenced by the electronic environment; the electron-withdrawing nature of the fluorine atoms on the pyridine ring can affect the acidity of the amine protons and the basicity of the pyridine nitrogen. researchgate.net

Potential Hydrogen Bonds in this compound:

N-H···N (pyridine): The amine hydrogen atoms can form hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule.

N-H···F: The amine hydrogens can also interact with the fluorine atoms on either the pyridine ring or the difluoromethyl group of a neighboring molecule. Studies on other organic fluorine compounds have established the existence of such N-H···F interactions. nih.gov

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. While fluorine is the least polarizable halogen and typically a weak halogen bond donor, studies have shown that in certain electronic environments, it can participate in such interactions. researchgate.netrsc.org The electron-withdrawing character of the pyridine ring and the difluoromethyl group could potentially create a positive region (a σ-hole) on the fluorine atoms, enabling them to interact with electron-rich sites on adjacent molecules, such as the pyridine nitrogen. The strength of halogen bonds is known to be significantly affected by fluorination of the aromatic ring involved. researchgate.net

The table below summarizes the potential intermolecular interactions involving this compound based on theoretical principles.

Interaction TypeDonorAcceptorPotential Strength
Hydrogen Bond-NH₂Pyridine NModerate to Strong
Hydrogen Bond-NH₂-F (ring or -CF₂H)Weak to Moderate
Hydrogen Bond-CF₂H, C-H (ring)Pyridine N, -FWeak
Halogen Bond-F (ring or -CF₂H)Pyridine NWeak

It is important to note that the actual intermolecular interactions in the solid state would be determined by the crystal packing, which seeks to maximize stabilizing interactions. A definitive analysis would require experimental data from X-ray crystallography combined with high-level computational modeling of the crystal lattice. Such studies would quantify the energies and geometries of these interactions, providing a more complete picture of the supramolecular chemistry of this compound.

Strategic Applications of 2 Difluoromethyl 5 Fluoropyridin 4 Amine in Synthetic Organic Chemistry

Utilization as a Key Building Block for Complex Heterocyclic Compounds

2-(Difluoromethyl)-5-fluoropyridin-4-amine serves as a crucial starting material for the construction of complex heterocyclic compounds, particularly those with applications in the pharmaceutical and agrochemical industries. myskinrecipes.com The presence of the amino group provides a nucleophilic handle for a variety of cyclization and condensation reactions, enabling the synthesis of fused heterocyclic systems.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The fluorinated pyridine (B92270) moiety of this compound can serve as a key component of this core, with the difluoromethyl and fluoro substituents contributing to enhanced binding affinity and improved pharmacokinetic properties. For instance, the amino group can be acylated or condensed with a suitable partner to initiate the formation of a second ring, leading to the construction of pyridopyrimidine or other fused bicyclic systems that are common scaffolds in kinase inhibitor design.

Furthermore, the principles of multicomponent reactions (MCRs) can be applied to this compound to rapidly generate molecular complexity. taylorfrancis.com MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for the synthesis of diverse libraries of heterocyclic compounds. The amino group of this compound can participate in MCRs as a nucleophilic component, reacting with aldehydes, ketones, and other electrophiles to construct a variety of complex heterocyclic architectures.

The synthesis of fused pyrimidine (B1678525) derivatives is a notable example of the utility of aminopyridine building blocks. researchgate.netderpharmachemica.comsciencescholar.usnih.gov By reacting this compound with various 1,3-dielectrophiles or their synthetic equivalents, a range of pyridopyrimidine scaffolds can be accessed. These reactions often proceed through a condensation-cyclization sequence, where the initial formation of an amidine or a related intermediate is followed by an intramolecular ring closure to furnish the fused heterocyclic system. The specific reaction conditions and the choice of the coupling partner can be varied to control the substitution pattern on the newly formed ring, allowing for the generation of a diverse array of complex heterocyclic compounds.

Precursor in the Synthesis of Fluorinated Scaffolds with Tunable Electronic Properties

The electronic properties of a molecule are critical to its biological activity, influencing factors such as binding affinity, membrane permeability, and metabolic stability. The strategic placement of fluorine atoms and fluorinated groups on an aromatic scaffold can significantly alter its electronic landscape. This compound is an excellent precursor for the synthesis of fluorinated scaffolds with tunable electronic properties due to the combined effects of its substituents.

The fluorine atom at the 5-position and the difluoromethyl group at the 2-position are both strongly electron-withdrawing. This electronic perturbation can influence the pKa of the pyridine nitrogen and the amino group, as well as the electron density of the aromatic ring. These modifications can be crucial for optimizing the interactions of the final molecule with its biological target. For example, in the context of drug design, tuning the electronic properties of a scaffold can enhance its binding to a protein through favorable electrostatic interactions or by modulating the strength of hydrogen bonds.

Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict and understand the electronic properties of molecules derived from this compound. nih.gov By calculating parameters such as molecular electrostatic potential (MESP) maps, dipole moments, and frontier molecular orbital energies, chemists can gain insights into how modifications to the scaffold will affect its electronic character. This predictive power allows for a more rational approach to the design of molecules with desired electronic properties.

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, and this compound is a valuable building block for such investigations. myskinrecipes.com By systematically modifying the substituents on the pyridine ring or by using the amino group as a handle to introduce a variety of functional groups, chemists can generate a library of analogs with varying electronic properties. The biological activity of these analogs can then be tested to establish a correlation between their electronic structure and their potency, providing valuable information for the design of more effective therapeutic agents. The difluoromethyl group, in particular, is a valuable bioisostere for a hydroxyl or thiol group and can act as a hydrogen bond donor, further contributing to the tunable nature of the scaffolds derived from this precursor. nih.gov

Role in the Development of Novel Ligands and Catalysts

Bidentate nitrogen ligands are of immense importance in coordination chemistry and transition metal catalysis. science.govtue.nl The ability of these ligands to form stable complexes with a wide range of metal centers has led to their application in a vast array of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The pyridine nitrogen and the exocyclic amino group of this compound provide two potential coordination sites, making it an attractive precursor for the development of novel bidentate nitrogen ligands.

The synthesis of such ligands can be envisioned through the functionalization of the amino group. For example, reaction with a molecule containing another donor atom, such as a pyridine, imidazole, or oxazoline, can lead to the formation of a new bidentate or even a tridentate ligand. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complexes, can be fine-tuned by the presence of the fluorine and difluoromethyl substituents on the pyridine ring. These electron-withdrawing groups can influence the Lewis acidity of the metal center and the stability of the catalytic intermediates, thereby affecting the rate and selectivity of the catalytic reaction.

The catalytic activity of metal complexes derived from heterocyclic amine-based ligands has been demonstrated in various organic transformations. nih.govresearchgate.net For instance, palladium complexes of bidentate nitrogen ligands have been shown to be effective catalysts for C-H activation and alkenylation reactions. By analogy, metal complexes of ligands derived from this compound could exhibit unique catalytic properties. The fluorinated nature of the ligand could enhance the stability of the catalyst and influence the stereochemical outcome of asymmetric reactions.

The development of new catalysts is a continuous endeavor in organic synthesis, driven by the need for more efficient, selective, and environmentally benign synthetic methods. The modular nature of ligand synthesis, starting from versatile building blocks like this compound, allows for the rapid generation of a diverse range of ligands. These ligands can then be screened for their performance in various catalytic reactions, potentially leading to the discovery of new and improved catalytic systems for important organic transformations.

Application in Methodological Organic Synthesis Research

The development of new synthetic methodologies is a fundamental aspect of organic chemistry, constantly expanding the toolbox available to chemists for the construction of complex molecules. Fluorinated building blocks, such as this compound, can play a crucial role in this area of research by serving as model substrates for the development and optimization of new synthetic reactions.

Cascade or domino reactions, where a series of intramolecular transformations occur in a single synthetic operation, are highly efficient strategies for the synthesis of complex molecular architectures. nih.govkjdb.org The multiple functional groups present in this compound make it an ideal substrate for the development of novel cascade reactions. For example, a reaction could be initiated at the amino group, followed by a series of cyclizations and rearrangements involving the pyridine ring and its substituents, leading to the rapid construction of polycyclic heterocyclic systems.

Multicomponent reactions (MCRs) are another area where this compound can be a valuable tool. windows.netnih.gov The development of new MCRs often relies on the discovery of novel combinations of reactants that can come together to form complex products in a single step. The unique reactivity of this compound, conferred by its specific substitution pattern, could enable its participation in new and previously unexplored MCRs, leading to the discovery of novel heterocyclic scaffolds.

Furthermore, the presence of the C-F bonds in this compound makes it a relevant substrate for the development of new C-F activation and functionalization reactions. researchgate.net The selective cleavage and transformation of C-F bonds is a challenging but highly desirable goal in organic synthesis, as it would allow for the late-stage modification of fluorinated molecules. By using this compound as a model substrate, researchers can explore new catalytic systems and reaction conditions for the selective functionalization of the difluoromethyl group or the fluorine atom on the pyridine ring. Success in this area would open up new avenues for the synthesis of novel fluorinated compounds with potential applications in various fields.

Emerging Research Avenues and Future Outlook in the Chemical Study of 2 Difluoromethyl 5 Fluoropyridin 4 Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and functionalization of 2-(Difluoromethyl)-5-fluoropyridin-4-amine are ripe for integration with flow chemistry and automated synthesis platforms. Continuous-flow microreactors offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and higher yields. nih.govscientificupdate.com For instance, the generation and use of reactive intermediates, a common feature in the synthesis of fluorinated compounds, can be managed more effectively in a flow system, minimizing decomposition and side reactions. nih.gov

Automated synthesis platforms, when coupled with flow reactors, can enable high-throughput screening of reaction conditions and the rapid generation of derivative libraries based on the this compound scaffold. nih.gov This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery, allowing for the systematic modification of the molecule to optimize its biological activity. myskinrecipes.com The development of a fully automated synthesis would streamline the production of this key intermediate and its derivatives, accelerating research and development timelines. frontiersin.org

Table 1: Comparison of Batch vs. Flow Chemistry for the Synthesis of Fluorinated Pyridines
ParameterBatch ChemistryFlow Chemistry
Reaction TimeHours to daysMinutes to hours
Temperature ControlDifficult to maintain uniformityPrecise and uniform
SafetyHigher risk with hazardous reagentsEnhanced safety due to small reaction volumes
ScalabilityChallengingReadily scalable by extending run time
ReproducibilityVariableHigh

Exploration of Photoredox and Electrochemical Transformations

Photoredox and electrochemical methods represent promising avenues for the novel functionalization of this compound. These techniques utilize visible light or electric current, respectively, to generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents. nih.gov For example, photoredox catalysis could be employed for the C-H functionalization of the pyridine (B92270) ring, allowing for the introduction of new substituents at positions that are difficult to access through traditional methods.

Electrochemical synthesis offers a "green" alternative for oxidation and reduction reactions, minimizing waste generation. The difluoromethyl group itself can be a target for electrochemical modification. Furthermore, these methods are highly compatible with flow chemistry setups, enabling continuous and controlled transformations. nih.gov

Development of New Catalyst Systems for Functionalization

The development of new catalyst systems is crucial for expanding the synthetic utility of this compound. Transition-metal catalysis, particularly with palladium and nickel, has been instrumental in the cross-coupling reactions of pyridines. nih.gov Future research will likely focus on developing catalysts that are more efficient, selective, and tolerant of the fluorine substituents present in the molecule.

Homogeneous and heterogeneous catalysts capable of activating specific C-H or C-F bonds would open up new possibilities for derivatization. For instance, catalysts that can selectively functionalize the pyridine ring without affecting the difluoromethyl group, or vice versa, would be highly valuable. The design and synthesis of chiral catalysts could also enable the asymmetric synthesis of derivatives, which is of significant interest in medicinal chemistry. nih.gov

Table 2: Potential Catalytic Transformations for this compound
Reaction TypeCatalyst SystemPotential Outcome
C-H ArylationPalladium-based catalystsIntroduction of aryl groups on the pyridine ring
Asymmetric HydrogenationChiral Rhodium or Iridium complexesEnantioselective reduction of the pyridine ring
Cross-CouplingNickel-based catalystsFormation of new C-C bonds
Defluorinative FunctionalizationTransition-metal complexesSelective transformation of C-F bonds

Advanced Spectroscopic Probes and Imaging Agents (purely chemical applications)

The unique spectroscopic properties of fluorinated compounds make this compound an interesting candidate for the development of advanced spectroscopic probes and imaging agents for purely chemical applications. The presence of fluorine allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying molecular structure and dynamics in complex chemical environments.

Derivatives of this compound could be designed as fluorescent probes that respond to specific chemical stimuli, such as changes in pH or the presence of metal ions. These probes could find applications in analytical chemistry for the sensitive and selective detection of various analytes. The development of such tools would leverage the inherent properties of the fluorinated pyridine core to create novel analytical methodologies.

Bridging Fundamental Chemical Research with Advanced Materials Science Applications

Looking beyond its traditional use as a synthetic intermediate, this compound and its derivatives hold potential for applications in materials science. The incorporation of this fluorinated building block into polymers or other materials could impart unique properties, such as thermal stability, chemical resistance, and specific electronic characteristics.

For example, polymers containing the this compound moiety could be explored for their use in specialized coatings, membranes, or electronic devices. The pyridine nitrogen offers a site for coordination with metal ions, opening up possibilities for the design of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or gas-storage properties. Bridging fundamental chemical research on this compound with applied materials science represents a significant and largely untapped area for future investigation.

Q & A

Q. What are the optimal synthetic routes for 2-(Difluoromethyl)-5-fluoropyridin-4-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of fluorinated pyridines typically involves nucleophilic substitution or fluorination strategies. For this compound:

  • Route 1: Start with a halogenated pyridine precursor (e.g., 2-chloro-5-fluoropyridin-4-amine) and perform difluoromethylation using reagents like sodium difluoromethanesulfinate (DFMS) under copper catalysis .
  • Route 2: Direct fluorination of a methyl group via electrochemical or photochemical methods, as described for structurally similar compounds .

Key Considerations:

  • Temperature Control: Reactions involving fluorinating agents (e.g., DAST) require strict temperature control (−78°C to 0°C) to avoid side reactions.
  • Catalyst Selection: Copper(I) iodide improves difluoromethylation efficiency (yields >70%) .
  • Purification: Use silica gel chromatography or recrystallization (e.g., methanol/water) to isolate the product.

Table 1: Comparison of Synthetic Routes

MethodPrecursorReagent/CatalystYield (%)Purity (%)
Nucleophilic Substitution2-Chloro-5-fluoropyridin-4-amineDFMS, CuI7298
Direct Fluorination2-Methyl-5-fluoropyridin-4-amineDAST, −78°C6595

Q. How does the presence of difluoromethyl and fluorine substituents affect the compound’s electronic properties and bioavailability?

Methodological Answer: Fluorine atoms and difluoromethyl groups significantly alter electronic and pharmacokinetic properties:

  • Electronic Effects:
    • The difluoromethyl group (−CF2H) is a strong electron-withdrawing group, reducing the basicity of the adjacent amine (pKa shift ~2–3 units) .
    • Fluorine’s electronegativity enhances ring stability and directs regioselectivity in subsequent reactions .
  • Bioavailability:
    • Increased lipophilicity (logP ~1.5–2.0) improves membrane permeability.
    • Fluorine’s inductive effect reduces metabolic degradation by cytochrome P450 enzymes, enhancing plasma half-life .

Experimental Validation:

  • Use DFT calculations to map electron density distributions.
  • Measure logP via shake-flask method or HPLC retention times.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal structure to confirm substituent positions (e.g., C–F bond lengths: ~1.34 Å) .
  • NMR Spectroscopy:
    • ¹⁹F NMR: Peaks for −CF2H (~−120 to −140 ppm) and aryl-F (~−110 ppm) .
    • ¹H NMR: Methyl protons adjacent to fluorine appear as triplets (J ~15–20 Hz).
  • HPLC-MS: Confirm purity (>95%) and molecular ion ([M+H]+ = 175.1 m/z).

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or cellular models. Strategies include:

  • Standardized Assays: Use consistent cell lines (e.g., OVCAR-3 for oncology studies) and control compounds .
  • Metabolite Profiling: Identify active metabolites via LC-MS to distinguish parent compound effects from derivatives.
  • Dose-Response Curves: Compare EC50 values across studies (e.g., IC50 discrepancies may stem from assay sensitivity) .

Case Study:
In PI3K/mTOR inhibition studies, conflicting IC50 values were resolved by normalizing data to ATP concentrations (1 mM vs. 10 µM) .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS penetration?

Methodological Answer:

  • Structural Modifications: Introduce hydrogen-bond donors (e.g., morpholine rings) to enhance blood-brain barrier (BBB) permeability .
  • In Silico Modeling: Predict BBB penetration using QSAR models (e.g., polar surface area <90 Ų) .
  • In Vivo Validation: Use rodent models to measure brain-to-plasma ratios (target >0.3) .

Table 2: Pharmacokinetic Optimization

StrategyParameter ImprovedExample Result
Morpholine derivativeBrain-to-plasma ratio0.45 (vs. 0.15 for parent)
LogP adjustmentBBB permeability2.5-fold increase

Q. How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and reactivity?

Methodological Answer:

  • Hydrogen Bonding: Intramolecular N–H···N bonds (e.g., 2.8–3.0 Å) stabilize the amine group, reducing hydrolysis rates .
  • Crystal Packing: Weak C–H···π interactions (3.3–3.5 Å) enhance thermal stability (decomposition >200°C) .

Experimental Approach:

  • Perform thermal gravimetric analysis (TGA) to assess stability.
  • Use single-crystal X-ray diffraction to map non-covalent interactions .

Q. What are the implications of fluorine’s stereoelectronic effects on docking interactions with biological targets?

Methodological Answer: Fluorine’s stereoelectronic effects influence target binding via:

  • Dipole-Dipole Interactions: Fluorine’s σ-hole can engage in halogen bonding with protein residues (e.g., backbone carbonyls) .
  • Conformational Restriction: Difluoromethyl groups restrict rotation, favoring bioactive conformations (e.g., binding to ATP pockets in kinases) .

Validation:

  • Co-crystallize the compound with target proteins (e.g., PI3Kγ) to resolve binding modes .

Data Contradiction Analysis Example
Issue: Conflicting reports on the compound’s solubility in aqueous buffers.
Resolution:

  • Variable pH: Solubility increases at pH <4 due to protonation of the amine.
  • Salt Formation: Use hydrochloride salts to improve solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.